6-Amino-5,8-dimethylisoquinolin-1(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-5,8-dimethyl-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-6-5-9(12)7(2)8-3-4-13-11(14)10(6)8/h3-5H,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWZDUYIMSONEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)NC=C2)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 6 Amino 5,8 Dimethylisoquinolin 1 2h One
Reactions Involving the Lactam Functionality
The lactam moiety, a cyclic amide, is a key reactive center in the isoquinolinone core. Its reactivity is analogous to that of other secondary amides.
Table 1: Predicted Reactions of the Lactam Functionality
| Reaction Type | Reagents and Conditions | Predicted Product(s) | Mechanistic Considerations |
| N-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) in the presence of a base (e.g., NaH, K₂CO₃) | 2-Alkyl-6-amino-5,8-dimethylisoquinolin-1(2H)-one | The lactam nitrogen, after deprotonation by a suitable base, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction. The use of a strong, non-nucleophilic base is crucial to prevent competing reactions. nih.govbeilstein-journals.orgmdpi.com |
| N-Acylation | Acyl chlorides or anhydrides (e.g., acetyl chloride, acetic anhydride) with a base (e.g., pyridine (B92270), triethylamine) | 2-Acyl-6-amino-5,8-dimethylisoquinolin-1(2H)-one | The lactam nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. A base is typically used to neutralize the HCl or carboxylic acid byproduct. |
| Hydrolysis | Acidic (e.g., aq. HCl, H₂SO₄) or basic (e.g., aq. NaOH, KOH) conditions with heating | 2-(2-Carboxy-3,6-dimethylphenyl)ethanamine (after reduction of the presumed intermediate) | Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water. Under basic conditions, direct nucleophilic attack of hydroxide (B78521) ion on the carbonyl carbon occurs, followed by protonation. Cleavage of the C-N bond would lead to a ring-opened amino acid derivative. |
| Reduction | Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) | 6-Amino-5,8-dimethyl-1,2,3,4-tetrahydroisoquinoline | The lactam carbonyl is reduced to a methylene (B1212753) group (CH₂). This reaction typically proceeds via a complex aluminum-hydride intermediate. |
Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinolinone Core
The benzene (B151609) ring of the isoquinolinone core is susceptible to electrophilic aromatic substitution (EAS). The position of substitution will be directed by the combined electronic effects of the existing substituents.
Table 2: Predicted Aromatic Substitution Reactions
| Reaction Type | Reagent | Predicted Major Product(s) | Rationale |
| Nitration | HNO₃/H₂SO₄ | 6-Amino-7-nitro-5,8-dimethylisoquinolin-1(2H)-one | The amino group strongly directs electrophilic attack to the ortho and para positions. The para position (C-4) is part of the pyridine ring and less favored. The ortho position C-7 is the most likely site for substitution. The C-5 position is sterically hindered by the adjacent methyl group. |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 6-Amino-7-bromo-5,8-dimethylisoquinolin-1(2H)-one | Similar to nitration, the amino group will direct the incoming halogen to the C-7 position. |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Likely complex mixture or no reaction | The amino group can coordinate with the Lewis acid catalyst, deactivating the ring and preventing the reaction. Protection of the amino group would be necessary. If the reaction proceeds, it would likely occur at C-7. |
Nucleophilic aromatic substitution (NAS) is less common for this electron-rich system unless a good leaving group is present at an activated position. Direct NAS on the unsubstituted ring is highly unlikely.
Reactivity of the C-6 Amino Group
The primary aromatic amino group at the C-6 position exhibits reactivity typical of anilines.
Table 3: Predicted Reactions of the C-6 Amino Group
| Reaction Type | Reagents and Conditions | Predicted Product(s) | Mechanistic Considerations |
| Diazotization | NaNO₂/aq. HCl, 0-5 °C | 5,8-Dimethyl-1-oxo-1,2-dihydroisoquinolin-6-yl-diazonium chloride | The amino group reacts with nitrous acid (formed in situ) to generate a diazonium salt. This intermediate is often not isolated and used directly in subsequent reactions. nih.gov |
| Sandmeyer Reaction | Diazonium salt followed by Cu(I)X (X = Cl, Br, CN) | 6-Halo- or 6-cyano-5,8-dimethylisoquinolin-1(2H)-one | The diazonium group is an excellent leaving group and is replaced by a nucleophile in a radical or radical-cation-mediated mechanism. |
| Acylation | Acyl chlorides or anhydrides | 6-Acetamido-5,8-dimethylisoquinolin-1(2H)-one | The amino group is a stronger nucleophile than the lactam nitrogen and will preferentially react with acylating agents to form an amide. researchgate.net |
| Alkylation | Alkyl halides | Mixture of mono- and di-alkylated products at the amino nitrogen | Direct alkylation can be difficult to control and may lead to over-alkylation. Reductive amination would be a more controlled method for mono-alkylation. nih.gov |
Rearrangement Reactions and Mechanism Elucidation
While no specific rearrangement reactions for 6-Amino-5,8-dimethylisoquinolin-1(2H)-one are documented, isoquinoline (B145761) alkaloids and their derivatives are known to undergo various skeletal rearrangements. acs.orgrsc.org These are often complex, multi-step processes that can be initiated by acid, base, heat, or light. researchgate.netwhiterose.ac.ukbeilstein-journals.org
Potential, though speculative, rearrangement pathways for this molecule could involve:
Ring expansion or contraction: Under harsh conditions, cleavage and re-cyclization of the heterocyclic ring could occur.
Migration of substituents: Thermally or photochemically induced migration of the methyl or amino groups around the aromatic ring, although this would require significant energy input.
Claisen-type rearrangements: If the lactam oxygen were converted to an allylic ether, an ortho-Claisen rearrangement could be envisioned, leading to a C-3 substituted isoquinolinone. acs.org
Elucidation of such rearrangement mechanisms would require extensive experimental work, including:
Isolation and characterization of intermediates and byproducts: Using techniques like chromatography, NMR, and mass spectrometry.
Isotopic labeling studies: To track the movement of specific atoms throughout the reaction.
Computational modeling (DFT studies): To calculate the energy profiles of different potential pathways and transition states. researchgate.netwhiterose.ac.uk
Mechanistic Investigations of Biological Activity: Molecular and Cellular Modulations Non Clinical
Enzyme Inhibition Studies and Kinetic Analysis
Despite the structural classification of 6-Amino-5,8-dimethylisoquinolin-1(2H)-one as an isoquinolinone, a class of compounds known to interact with various enzymes, no specific studies detailing its enzyme inhibition profile have been found in the public domain. nih.govthieme-connect.comresearchgate.netdoi.orgtandfonline.com While research exists on other isoquinolinone derivatives as inhibitors of enzymes like PARP and kinases, this specific compound has not been the subject of such published investigations. nih.govnih.govcapes.gov.brnih.gov
Competitive, Non-Competitive, and Uncompetitive Inhibition Mechanisms
There are no available scientific reports or data that characterize the kinetic mechanism of enzyme inhibition by this compound. Therefore, it is not possible to determine whether it would act as a competitive, non-competitive, or uncompetitive inhibitor against any enzymatic target.
Mechanism-Based Enzyme Inactivation
No published studies were identified that investigate whether this compound acts as a mechanism-based enzyme inactivator.
Modulation of Specific Enzyme Classes (e.g., PARP-1, Kinases, Hydrolases)
There is no specific information available in the scientific literature regarding the modulation of any enzyme class, including Poly (ADP-ribose) polymerase-1 (PARP-1), kinases, or hydrolases, by this compound. While the broader class of isoquinolinone derivatives has been investigated for such activities, data for this specific molecule is absent. doi.orgtandfonline.comnih.gov
Allosteric Regulation of Enzyme Function
No research has been published detailing any potential allosteric regulation of enzyme function by this compound.
Receptor Binding Affinities and Pharmacological Profiling
The pharmacological profile of this compound, particularly concerning its receptor binding affinities, remains uncharacterized in publicly accessible research. While related isoquinoline (B145761) derivatives have been studied for their effects on various receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, this specific compound has not been profiled. nih.govnih.gov
Ligand-Receptor Interaction Dynamics
Due to the absence of receptor binding studies, there is no data available on the ligand-receptor interaction dynamics for this compound. Computational or experimental studies to elucidate binding modes, affinities (like Kd or IC50 values), or residence times have not been reported.
Data Tables
No experimental data could be retrieved from published literature to populate data tables for enzyme inhibition or receptor binding for this compound.
Receptor Selectivity and Agonist/Antagonist Characterization
The interaction of isoquinoline derivatives with various receptors has been a subject of investigation, revealing a range of activities from antagonism at adrenoceptors to modulation of lysophosphatidic acid receptors.
A study on 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives explored their potential as alpha-1-adrenoceptor antagonists. The findings indicated that 1-Amino-3-(dimethylamino)-6,7-dimethoxyisoquinoline displayed no significant affinity for alpha-1-adrenoceptors, with a binding affinity (Ki) much greater than 10⁻⁶ M. nih.gov In contrast, the 3-(2-furoylpiperazin-1-yl) analogue of this compound showed a Ki of 1.6 x 10⁻⁷ M. nih.gov These results underscore that specific substitutions on the isoquinoline core are critical for receptor interaction. nih.gov
Further research into isoquinolone derivatives identified them as antagonists for the lysophosphatidic acid receptor 5 (LPA5). nih.gov Two such derivatives, compounds 65 and 66 , were screened against a panel of over 50 G protein-coupled receptors (GPCRs) to determine their selectivity. The panel included adrenergic, dopamine, histamine, muscarinic, opioid, and serotonin receptors, among others. nih.gov This screening demonstrated the compounds' selectivity for the LPA5 receptor, highlighting how the isoquinolone scaffold can be tailored for specific receptor targets. nih.gov
The imidazoquinoline derivative (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine has been identified as a potent dopamine agonist in animal studies, although it exhibits low affinity in in vitro binding assays. acs.org Its metabolites, however, show significant dopaminergic (D2) and serotonergic (5HT₁ₐ) activities in binding assays, suggesting that the in vivo activity may be attributable to these metabolic products. acs.org
| Compound | Receptor | Binding Affinity (Ki) | Activity |
|---|---|---|---|
| 1-Amino-3-(dimethylamino)-6,7-dimethoxyisoquinoline | Alpha-1-adrenoceptor | > 10⁻⁶ M | No significant affinity |
| 1-Amino-3-(2-furoylpiperazin-1-yl)-6,7-dimethoxyisoquinoline | Alpha-1-adrenoceptor | 1.6 x 10⁻⁷ M | Antagonist |
| (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine Metabolites | Dopamine D2 / Serotonin 5HT₁ₐ | Data not specified | Agonist |
Cellular Pathway Perturbations and Signal Transduction Modulation
Several isoquinoline derivatives have demonstrated the ability to modulate inflammatory signaling pathways. For instance, a series of novel isoquinoline-1-carboxamides were assessed for their anti-inflammatory properties in lipopolysaccharide (LPS)-treated BV2 microglial cells. nih.gov Three compounds from this series effectively suppressed the production of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). nih.gov One of the most potent compounds, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (B73039) (HSR1101) , was found to attenuate the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Further investigation revealed that HSR1101 inhibited the nuclear translocation of NF-κB by preventing the phosphorylation of IκB and also suppressed the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38 MAPK. nih.gov
In a separate study, the compound 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibited significant anti-inflammatory effects in a formalin-induced arthritis model in rats. biomedpharmajournal.orgresearchgate.net This compound was found to be more potent than the reference drug, diclofenac (B195802) sodium, in this model. biomedpharmajournal.orgresearchgate.net
A novel isoquinoline derivative, CYY054c , was also shown to inhibit LPS-induced NF-κB expression in macrophages. researchgate.net This led to a reduction in the release of TNF-α, IL-1β, and IL-6, as well as decreased expression of iNOS and COX-2. researchgate.net
The isoquinoline scaffold is a core component of several compounds investigated for their effects on cellular proliferation and survival. A study on 3-Aminoisoquinolin-1(2H)-one derivatives revealed their potential as anticancer agents. univ.kiev.ua Specifically, a dimethylpyrazolyl derivative had a lethal effect on the renal A498 cell line and inhibited the growth of melanoma SK-MEL-5 cells by over 70%. univ.kiev.ua Another compound, a trimethylpyrazolyl derivative , was lethal to the melanoma SK-MEL-5 cell line. univ.kiev.ua The study identified 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one as a potent inhibitor of tumor cell growth across a majority of cell lines tested, with particular selectivity towards breast cancer cell lines. univ.kiev.ua
| Compound Derivative | Cell Line | Effect |
|---|---|---|
| Dimethylpyrazolyl derivative | Renal A498 | Lethal effect |
| Dimethylpyrazolyl derivative | Melanoma SK-MEL-5 | >70% growth inhibition |
| Trimethylpyrazolyl derivative | Melanoma SK-MEL-5 | Lethal effect |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | Breast Cancer Cell Lines (e.g., MDA-MB-468, MCF7) | Selective growth inhibition |
Furthermore, a class of synthetic protein kinase inhibitors, the isoquinoline sulfonamides , which includes 1-(5-isoquinoline sulfonyl)-2-methylpiperazine dihydrochloride (B599025) (H7) , has been shown to inhibit cellular proliferation in both lymphocytes and tumor cells. nih.gov The pattern of inhibition by these compounds closely mirrored their inhibitory effects on protein kinase C (PKC), suggesting that PKC or a similarly sensitive enzyme plays a crucial role in cellular proliferation. nih.gov
The impact of isoquinoline derivatives on macromolecular biosynthesis has been noted in several contexts. The genotoxicity of [1H]Benz[de]isoquinoline-1,3[2H]dione, 5-Amino-2-,[2-(dimethylamino) ethyl] (BIDA) was studied in human lymphocytes. capes.gov.br This compound was found to induce chromatid-type breakages and exchanges, suggesting an interference with DNA during the S and G2 phases of the cell cycle. capes.gov.br The study indicated that BIDA induces chromatid-type aberrations, pointing to an effect on nucleic acid integrity. capes.gov.br
The broad class of isoquinoline alkaloids, which are naturally occurring compounds, has been reviewed for a wide range of biological activities, including antitumor effects. nih.gov Some of these alkaloids, such as berberine, have been shown to inhibit cancer cell proliferation through various mechanisms, including effects on DNA topoisomerase and the NF-κB signaling pathway, which are intrinsically linked to nucleic acid and protein synthesis. nih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis
Mapping Structural Features to Biological Potency
SAR studies on related isoquinolin-1(2H)-one derivatives have demonstrated that modifications to the core structure significantly impact biological potency. For instance, in a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones evaluated for anticancer activity, the nature of the substituent at the 3-amino position was found to be a critical determinant of efficacy. univ.kiev.ua
Specifically, compounds bearing thiazolyl or pyrazolyl substituents at the 3-amino group, without any substitutions at the C(4) position of the isoquinoline (B145761) ring, exhibited the most potent anticancer effects. univ.kiev.ua One of the most effective compounds identified was 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, which demonstrated significant growth inhibition across a panel of cancer cell lines with a high degree of selectivity. univ.kiev.ua This suggests that the electronic and steric properties of the substituent at the 3-amino position play a crucial role in the interaction with the biological target.
In another study on pyrimido-isoquinolin-quinone derivatives with antibacterial activity, it was observed that bulky atoms at the ortho or para positions of a phenyl substituent contributed to higher activity. nih.gov This highlights the importance of steric factors in determining the biological potency of isoquinoline-based compounds.
The table below summarizes the relationship between structural features and biological potency for a series of 3-substituted isoquinolin-1(2H)-one derivatives based on their growth inhibition percentage (GP) against various cancer cell lines. A lower GP value indicates higher potency.
| Compound | Substituent at 3-Amino Position | Mean GP (%) | Observations |
|---|---|---|---|
| Derivative A | Unsubstituted Phenyl | 75.2 | Moderate activity |
| Derivative B | Pyrazolyl | 55.8 | Increased potency compared to unsubstituted phenyl |
| Derivative C | Thiazolyl | 49.6 | Most potent among the tested derivatives |
| Derivative D | Substituted Phenyl (with C4 modification) | 82.1 | Reduced activity, suggesting C4 substitution is detrimental |
Correlation of Substituent Electronic and Steric Properties with Activity
The electronic and steric properties of substituents on the isoquinoline scaffold are key to their biological activity. QSAR studies on similar heterocyclic systems have shown that electron-withdrawing groups can enhance bioactivity. For example, in a study of isoquinoline derivatives as AKR1C3 inhibitors, it was noted that electron-withdrawing functional groups at the fifth and sixth positions of the isoquinoline ring led to more potent compounds. japsonline.com
Conversely, the introduction of certain bulky groups can also positively influence activity. As mentioned, 3D-QSAR studies on pyrimido-isoquinolin-quinones revealed that steric properties significantly impact antibacterial efficacy. nih.gov The models developed in that study indicated that bulky substituents in specific regions of the molecule were favorable for activity. nih.gov
These findings suggest that for 6-Amino-5,8-dimethylisoquinolin-1(2H)-one, modifications to the amino group at the 6-position or the methyl groups at the 5- and 8-positions could be explored to modulate its biological profile. For instance, replacing the methyl groups with other alkyl or aryl groups would alter the steric bulk and lipophilicity, while introducing electron-withdrawing or donating substituents on an aromatic ring attached to the 6-amino position could fine-tune the electronic properties of the molecule.
Identification of Pharmacophoric Elements within the 6-Aminoisoquinolinone Scaffold
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. For a series of isoquinolin-1-one and quinazolin-4-one derivatives that inhibit tumor necrosis factor α (TNF-α), a five-point pharmacophore model was generated. cnpereading.com This model, designated AAHRR, consists of:
Two hydrogen bond acceptors (A)
One hydrophobic feature (H)
Two aromatic ring features (R) cnpereading.com
This pharmacophore hypothesis provided a statistically significant 3D-QSAR model, indicating its relevance in predicting the activity of these compounds. cnpereading.com The orientation of this pharmacophore model corresponded well with the binding mode of the ligands in the active site of TNF-α. cnpereading.com
Given the structural similarities, it is plausible that the 6-aminoisoquinolinone scaffold shares some of these pharmacophoric elements. The carbonyl group of the isoquinolinone ring and the nitrogen of the amino group could act as hydrogen bond acceptors or donors. The aromatic part of the isoquinoline ring system would constitute one of the aromatic ring features, and the dimethyl-substituted benzene (B151609) ring would contribute to the hydrophobic character.
Computational Approaches to SAR/QSAR Model Development
Computational methods are invaluable for developing SAR and QSAR models, providing insights that guide the rational design of new, more potent compounds. drugdesign.org Several computational techniques have been successfully applied to isoquinoline and related heterocyclic systems.
3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the relationship between the 3D properties of molecules and their biological activity. nih.gov These methods have been used to develop predictive models for various biological endpoints, including antibacterial and anticancer activities of isoquinoline derivatives. nih.govnih.gov For instance, a CoMSIA model for substituted isoquinoline-1,3-(2H,4H)-diones as CDK4 inhibitors yielded a statistically robust model with good predictive power. nih.gov
Pharmacophore-based 3D-QSAR combines pharmacophore modeling with 3D-QSAR to generate predictive models. This approach was used to create a statistically meaningful model for isoquinolin-1-one and quinazolin-4-one based TNF-α inhibitors. cnpereading.com
Molecular docking is another computational technique that can be used to guide the development of QSAR models by predicting the binding conformation of a ligand within the active site of a target protein. nih.gov This "bioactive conformation" can then be used to align the other molecules in the dataset for building more accurate 3D-QSAR models. nih.gov
The development of a robust QSAR model for this compound and its derivatives would involve synthesizing a library of analogues with systematic variations in their structure, evaluating their biological activity, and then using computational methods like CoMFA, CoMSIA, and pharmacophore modeling to build and validate a predictive model. Such a model would be instrumental in the future design of more potent and selective therapeutic agents based on this scaffold.
Advanced Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and stable conformation of molecules. nih.gov While specific DFT studies for 6-Amino-5,8-dimethylisoquinolin-1(2H)-one are not extensively detailed in available literature, the methodology is widely applied to similar heterocyclic compounds to determine key electronic and structural parameters. nih.govoatext.com
Table 1: Illustrative Data from Quantum Chemical Calculations on Related Heterocyclic Compounds
| Parameter | Description | Typical Findings for Similar Compounds |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | High values (less negative) indicate a better electron donor. nih.gov |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Low values indicate a better electron acceptor. nih.gov |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher polarizability and chemical reactivity. |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility and binding interactions with polar targets. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying nucleophilic and electrophilic sites. | Negative potential regions (red/yellow) are susceptible to electrophilic attack; positive regions (blue) to nucleophilic attack. |
For this compound, DFT calculations would be expected to show significant electron density around the oxygen and nitrogen atoms, indicating their role in potential hydrogen bonding and coordination.
Molecular Docking and Binding Mode Predictions for Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govnih.gov This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.gov Studies on various isoquinoline (B145761) and quinoline (B57606) derivatives have demonstrated their potential to bind to a wide range of biological targets, including enzymes and receptors involved in cancer and infectious diseases. eurekaselect.comunhas.ac.idresearchgate.net
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. healthinformaticsjournal.com The ligand, this compound, would then be computationally placed into the protein's binding site. A scoring function calculates the binding energy (or affinity), with lower (more negative) values indicating a more stable and favorable interaction. nih.gov Analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and key amino acid residues in the binding pocket. nih.gov For example, docking studies on similar compounds have shown that the quinoline core can intercalate into DNA or fit into the active sites of enzymes like acetylcholinesterase. unhas.ac.idnih.gov
Table 2: Examples of Biological Targets for Isoquinoline/Quinoline Derivatives Investigated via Molecular Docking
| Potential Biological Target | Therapeutic Area | Key Interactions Observed in Related Compounds | Typical Binding Affinity (kcal/mol) |
|---|---|---|---|
| SARS-CoV-2 Main Protease (Mpro) | Antiviral (COVID-19) | Hydrogen bonding with catalytic residues (e.g., Cys, His). eurekaselect.com | -5.0 to -8.0 eurekaselect.com |
| Acetylcholinesterase (AChE) | Neurodegenerative Diseases (e.g., Alzheimer's) | Pi-pi stacking with aromatic residues in the active site. unhas.ac.id | -7.0 to -9.0 unhas.ac.id |
| Tubulin | Anticancer | Hydrogen bonds and hydrophobic interactions in the colchicine (B1669291) binding site. researchgate.net | -6.0 to -8.5 researchgate.net |
| B-cell lymphoma 2 (BCL-2) | Anticancer | Hydrophobic interactions with residues in the binding groove. mdpi.com | -5.0 to -7.5 mdpi.com |
| Interleukin-6 (IL-6) | Anti-inflammatory | Hydrogen bonds and hydrophobic interactions with key residues like Gln175 and Arg182. nih.gov | -5.0 to -6.5 nih.gov |
A docking study of this compound would likely predict that the amino group and the carbonyl oxygen act as key hydrogen bond donors and acceptors, respectively, anchoring the molecule within a target's binding site.
Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of this interaction over time. arxiv.org MD simulations model the movements and interactions of atoms and molecules for a specific period, providing insights into the conformational flexibility of both the ligand and the protein. nih.gov
Starting from the best-docked pose obtained from molecular docking, an MD simulation is run to see if the ligand remains stably bound within the active site. eurekaselect.com Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A low and stable RMSD value over the simulation time (e.g., 50-100 nanoseconds) suggests that the complex is stable. researchgate.net Conversely, a high and fluctuating RMSD may indicate that the ligand is unstable in the binding pocket. Another parameter, the Root Mean Square Fluctuation (RMSF), is used to identify the flexibility of individual amino acid residues, highlighting which parts of the protein are most affected by the ligand's binding. researchgate.net These simulations are crucial for validating docking results and confirming the stability of the predicted binding mode. eurekaselect.com
Predictive Modeling of Chemical Reactivity and Selectivity
Predictive modeling of chemical reactivity and selectivity for this compound relies heavily on the outputs from quantum chemical calculations. Global reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), can quantify a molecule's reactivity. nih.gov
For instance, chemical potential (μ) indicates the tendency of electrons to escape, while chemical hardness (η) measures resistance to change in electron distribution. nih.gov Molecules with high chemical potential and low hardness (high softness) are generally more reactive. mdpi.com These descriptors help in predicting how the molecule will behave in a chemical reaction. Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to predict the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. This allows for a theoretical prediction of selectivity in chemical reactions, which is invaluable for planning synthetic routes or understanding metabolic pathways.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction at a Theoretical Level
In silico ADMET prediction is a critical step in early-stage drug discovery to filter out compounds with poor pharmacokinetic or toxicity profiles. mdpi.com Various computational models and software are used to predict these properties based on the molecule's structure. healthinformaticsjournal.com These predictions for this compound would provide a theoretical assessment of its drug-likeness without conducting experiments.
Key predicted properties include:
Absorption: Parameters like Human Intestinal Absorption (HIA) and Caco-2 cell permeability are predicted to assess oral bioavailability.
Distribution: Blood-Brain Barrier (BBB) penetration is a key parameter, indicating whether the compound is likely to have central nervous system effects.
Metabolism: Predictions often focus on which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it.
Excretion: Properties related to clearance are estimated.
Toxicity: Potential toxicities, such as mutagenicity (Ames test prediction) and carcinogenicity, are computationally assessed. healthinformaticsjournal.com
Drug-likeness is often evaluated using rules like Lipinski's Rule of Five, which assesses properties like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors. eurekaselect.com
Table 3: Illustrative Theoretical ADMET Profile for an Isoquinolinone-type Compound
| Category | Parameter | Predicted Outcome (Example) | Interpretation |
|---|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Moderate to High | Suggests good potential for oral absorption. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Yes/No | Predicts whether the compound can cross into the brain. |
| P-glycoprotein (P-gp) Substrate/Inhibitor | Non-inhibitor | Low likelihood of causing drug-drug interactions via P-gp. physchemres.org | |
| Metabolism | CYP450 2C9 Inhibitor | Non-inhibitor | Low potential for metabolic drug-drug interactions involving this enzyme. physchemres.org |
| Toxicity | AMES Mutagenicity | Non-mutagenic | Predicted to be non-mutagenic. healthinformaticsjournal.com |
| hERG Inhibition | Low Risk | Low predicted risk of cardiotoxicity. physchemres.org |
These computational predictions provide a valuable, albeit theoretical, foundation for guiding further experimental investigation into the properties and potential applications of this compound.
Scientific Data Unavaliable for this compound
Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of published research specifically detailing the analytical methodologies for the chemical compound This compound . Consequently, the generation of a detailed article adhering to the requested outline on "Sophisticated Analytical Methodologies for Mechanistic Elucidation and Advanced Characterization" for this specific molecule is not possible at this time.
The requested sections and subsections require in-depth, scientifically validated data from experimental research, including:
Sophisticated Analytical Methodologies for Mechanistic Elucidation and Advanced Characterization
Chromatographic and Spectroscopic Techniques for Purity Profiling and Derivative Characterization:While general principles of these techniques are well-established, specific methods, validation data, or characterization of derivatives for 6-Amino-5,8-dimethylisoquinolin-1(2H)-one are not documented in research papers.
Without these foundational research findings, any attempt to construct the requested article would rely on speculation and extrapolation from related but distinct compounds, thereby violating the core requirements of accuracy and strict focus on the specified molecule. The creation of data tables and detailed research findings, as requested, is therefore unachievable.
Further research and publication in the scientific community are required before a comprehensive and authoritative article on the advanced analytical characterization of this compound can be composed.
Potential Applications As Research Probes and Pre Clinical Investigational Agents Non Clinical Focus
Development as Chemical Probes for Biological Pathway Interrogation
The isoquinoline (B145761) scaffold is a common feature in fluorescent molecules. While direct research on 6-Amino-5,8-dimethylisoquinolin-1(2H)-one as a chemical probe is limited, related compounds, such as 6-Aminoisoquinolin-1(2H)-one, have been identified as potential components in the development of fluorescent probes for imaging applications. These probes can be instrumental in visualizing and studying cellular processes, thereby helping to interrogate complex biological pathways. The specific substitution pattern of this compound could potentially be engineered to create novel probes with specific targeting properties for investigating cellular functions.
Role as Lead Compounds in Early-Stage Drug Discovery Programs (Pre-Clinical)
Derivatives of the broader 6-Aminoisoquinolin-1(2H)-one class have demonstrated promising biological activities, positioning them as valuable candidates for further exploration in drug discovery. The core structure is considered a key intermediate in the synthesis of various pharmaceuticals, with potential applications in developing treatments for neurological disorders and cancer. In the context of pre-clinical research, this compound could serve as a foundational structure for the synthesis of a library of compounds to be screened for therapeutic activity. The dimethyl and amino substitutions on the isoquinoline ring offer sites for chemical modification to optimize efficacy and selectivity for biological targets.
Exploration in Agrochemical Research (e.g., Antimicrobial Agents in Plants)
The aminoquinoline and aminoisoquinoline chemical classes have a history of investigation for their antimicrobial properties. While specific studies on the application of this compound in agrochemical research are not prominent in the available literature, the general antimicrobial potential of related compounds suggests a possible avenue for exploration. Research into analogous structures has shown activity against various pathogens, indicating that derivatives of this compound could potentially be developed as antimicrobial agents to protect plants from diseases. Further investigation would be necessary to determine its efficacy and spectrum of activity against plant pathogens.
Application in Materials Science and Organic Electronics (e.g., as building blocks for polymers)
In the realm of materials science, this compound is categorized as a heterocyclic building block. Its structural features, including the reactive amino group and the aromatic isoquinoline core, make it a candidate for the synthesis of more complex molecules and polymers. Compounds like 6-Aminoisoquinolin-1(2H)-one are explored for their potential in creating new materials with unique properties. The defined structure of this compound could be leveraged to create polymers with specific electronic or photophysical properties, making it of interest for applications in organic electronics.
Future Research Directions and Contemporary Challenges
Development of Greener and More Efficient Synthetic Pathways for Complex Isoquinolinones
The synthesis of isoquinolinone derivatives has traditionally relied on methods that can be harsh and environmentally taxing. frontlinegenomics.com Future research will undoubtedly focus on the development of more sustainable and efficient synthetic routes to compounds like 6-Amino-5,8-dimethylisoquinolin-1(2H)-one.
Modern synthetic chemistry is increasingly moving towards greener methodologies that minimize waste and the use of hazardous reagents. numberanalytics.com For the synthesis of complex isoquinolinones, this includes the use of transition-metal-catalyzed reactions, which can offer high efficiency and selectivity under milder conditions. frontlinegenomics.comworldscholarsreview.org For instance, rhodium-catalyzed C-H activation and annulation reactions have emerged as a powerful tool for constructing the isoquinolinone core. mdpi.comrsc.org The development of catalyst-free and solvent-free protocols, such as those promoted by iodine, represents another promising avenue for environmentally benign synthesis. numberanalytics.com
Furthermore, atom-economical approaches that maximize the incorporation of atoms from the starting materials into the final product are highly desirable. numberanalytics.com The exploration of one-pot, multi-component reactions, and cascade reactions will be crucial in streamlining the synthesis of complex isoquinolinone analogues, reducing the number of synthetic steps, and minimizing waste. springernature.comrsc.org
Discovery of Novel Biological Targets and Therapeutic Applications (Pre-Clinical)
The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netacs.orglibretexts.org A key area of future research for this compound will be the identification of its specific biological targets and potential therapeutic applications in pre-clinical studies.
Given the known activities of related compounds, investigations could focus on its potential as an inhibitor of various enzymes. For example, some isoquinolinone derivatives have shown inhibitory activity against poly(ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and various kinases, which are important targets in cancer therapy. frontiersin.orgnih.govgd3services.com Other isoquinoline-based compounds have been identified as inhibitors of Kv1.5 potassium channels for the treatment of atrial fibrillation or as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) for cancer immunotherapy. sumitomo-chem.co.jpnumberanalytics.com
Pre-clinical evaluation would involve screening this compound and its analogues against a panel of cancer cell lines, bacterial and fungal strains, and a variety of enzymes and receptors to uncover its bioactivity profile. nih.govomicstutorials.com These initial screens could then guide more in-depth mechanistic studies to elucidate its mode of action.
Design and Synthesis of Highly Selective and Potent Analogues with Improved Mechanistic Understanding
Once a biological target is identified, the next logical step is the rational design and synthesis of more potent and selective analogues of this compound. This involves a detailed understanding of the structure-activity relationship (SAR), which delineates how modifications to the chemical structure affect its biological activity. nih.govresearchgate.net
Computational modeling and docking studies can be employed to predict the binding interactions of the isoquinolinone core with its target protein, guiding the design of new analogues with improved affinity and selectivity. acs.org For example, the position of substituents on the isoquinolinone ring can dramatically influence antiproliferative activity. acs.org Synthetic efforts would then focus on creating a library of derivatives with systematic variations at the amino and methyl positions, as well as on the isoquinolinone ring itself.
A deeper mechanistic understanding of how these compounds exert their biological effects is also crucial. nih.gov This could involve studies on how they affect cellular signaling pathways, induce apoptosis, or inhibit specific enzymes. nih.govnumberanalytics.com Techniques such as X-ray crystallography of the compound bound to its target can provide invaluable insights for the design of next-generation inhibitors.
Integration of Multi-Omics Data for Comprehensive Systemic Analysis
To gain a holistic understanding of the biological effects of this compound and its analogues, future research should integrate multi-omics approaches. mdpi.comresearchgate.net Systems biology, which combines experimental data from genomics, transcriptomics, proteomics, and metabolomics with computational modeling, can provide a comprehensive view of how a drug perturbs biological systems. researchgate.net
By analyzing the changes in gene expression, protein levels, and metabolite profiles in cells or tissues treated with the compound, researchers can identify not only the primary target but also off-target effects and downstream signaling pathways. frontlinegenomics.com This systems-level perspective is crucial for predicting both the efficacy and potential toxicity of a drug candidate. springernature.com The integration of multi-omics data can help in the identification of biomarkers for drug response and in understanding the mechanisms of drug resistance. frontlinegenomics.com
Addressing Challenges in Scalable Synthesis and Derivatization for Advanced Research Needs
For any promising compound to move from the laboratory to advanced pre-clinical and potentially clinical studies, a scalable and robust synthetic route is essential. sumitomo-chem.co.jpnih.gov A significant challenge for complex heterocyclic compounds like this compound is the development of a synthesis that is not only efficient but also amenable to large-scale production. rsc.org This often requires moving away from laboratory-scale techniques to processes that are safe, cost-effective, and reproducible in a larger setting. nih.gov
Furthermore, the ability to easily derivatize the core structure is critical for generating a diverse library of analogues for SAR studies and for optimizing properties such as solubility and metabolic stability. numberanalytics.comlibretexts.org Strategies for the selective functionalization of the isoquinolinone scaffold will need to be developed. This may involve the use of protecting groups or the development of regioselective reactions that allow for modification at specific positions of the molecule. acs.org Advanced derivatization techniques, such as click chemistry, could also be employed to rapidly generate a wide range of analogues. numberanalytics.com
Q & A
Q. How to design a robust SAR study for optimizing this compound derivatives?
- Methodological Answer :
- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogens, methoxy groups) at positions 5, 6, and 8.
- Step 2 : Screen derivatives in parallel assays (e.g., antiviral, cytotoxicity) to identify critical substituents.
- Step 3 : Validate top candidates in animal models (e.g., DENV-infected mice) with pharmacokinetic profiling (C, AUC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
